

# An In-depth Technical Guide to the Kinase Selectivity Profile of G-5555

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## Compound of Interest

Compound Name: G-5555

Cat. No.: B607583

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This document provides a comprehensive overview of the kinase selectivity profile of **G-5555**, a potent and selective inhibitor of Group I p21-activated kinases (PAKs). The information presented herein is intended to support research and drug development efforts by providing detailed data on its target engagement, off-target activities, and the methodologies used for its characterization.

## Introduction

**G-5555** is a high-affinity, orally bioavailable small molecule inhibitor targeting Group I PAKs, which include PAK1, PAK2, and PAK3.<sup>[1][2]</sup> These kinases are critical nodes in signaling pathways that regulate cell proliferation, survival, and motility, making them attractive targets in oncology. **G-5555** was developed to improve upon earlier compounds by optimizing for potency, selectivity, and pharmacokinetic properties, including reduced hERG channel activity.<sup>[3]</sup> This guide summarizes the key quantitative data, experimental protocols, and relevant signaling pathways associated with **G-5555**.

## Quantitative Kinase Selectivity Profile

**G-5555** demonstrates high potency for its primary target, PAK1, with a dissociation constant ( $K_i$ ) of 3.7 nM.<sup>[4][5]</sup> Its selectivity was rigorously assessed against a large panel of kinases, revealing a highly selective profile.

**Table 1: Inhibitory Activity of G-5555 against Primary Targets and Key Off-Targets**

Target Kinase	Inhibition Constant (Ki)	IC50	Notes
PAK1	3.7 nM[1][4][5]	-	Primary Target
PAK2	11 nM[1][4][5]	11 nM[4]	Group I PAK Family Member
PAK3	-	-	Group I PAK Family Member; inhibited >70% at 0.1 μM[3]
SIK2	-	9 nM[4]	Off-Target
KHS1	-	10 nM[4]	Off-Target
MST4	-	20 nM[4]	Off-Target
YSK1	-	34 nM[4]	Off-Target
MST3	-	43 nM[4]	Off-Target
Lck	-	52 nM[4]	Off-Target
pMEK (Cellular)	-	69 nM[2]	Functional cellular assay measuring downstream target inhibition
hERG Channel	-	>10 μM[4][5]	Negligible activity, indicating low risk of cardiac toxicity

## Kinome-wide Selectivity Screening

In a broad screening panel of 235 kinases, **G-5555** was tested at a concentration of 0.1 μM. It demonstrated excellent selectivity, inhibiting only eight kinases other than PAK1 by more than 70% at this concentration.[3][4] This focused activity highlights its specificity for the intended targets with minimal off-target engagement at effective concentrations.

## Experimental Protocols

The characterization of **G-5555** involved a series of biochemical and cell-based assays to determine its potency, selectivity, and functional effects.

### Biochemical Kinase Inhibition Assay

- Objective: To determine the direct inhibitory activity of **G-5555** against purified kinases.
- Methodology: A Fluorescence Resonance Energy Transfer (FRET)-based assay was utilized. [6]
  - Components: The assay mixture contained the purified kinase target (e.g., PAK1), a FRET peptide substrate (Ser/Thr19) labeled with Coumarin and Fluorescein, and ATP.[6]
  - Procedure: **G-5555** at varying concentrations was incubated with the kinase and substrate. The reaction was initiated by the addition of ATP.
  - Detection: Kinase activity leads to phosphorylation of the peptide substrate, causing a conformational change that disrupts FRET. The resulting change in the fluorescence signal was measured to quantify the rate of phosphorylation.
  - Analysis: IC<sub>50</sub> values were calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Ki values were subsequently determined from these measurements.

### Cellular Target Engagement Assay (pMEK Assay)

- Objective: To confirm that **G-5555** can engage and inhibit PAK1/2 in a cellular context by measuring the phosphorylation of a known downstream substrate.
- Methodology: The assay measured the inhibition of phosphorylation of MEK1 at serine 298 (S298), a direct substrate of PAK1/2.[3][5]
  - Cell Line: EBC-1, a non-small cell lung cancer cell line, was used for this assay.[3]
  - Procedure: EBC-1 cells were treated with various concentrations of **G-5555** for a specified duration.

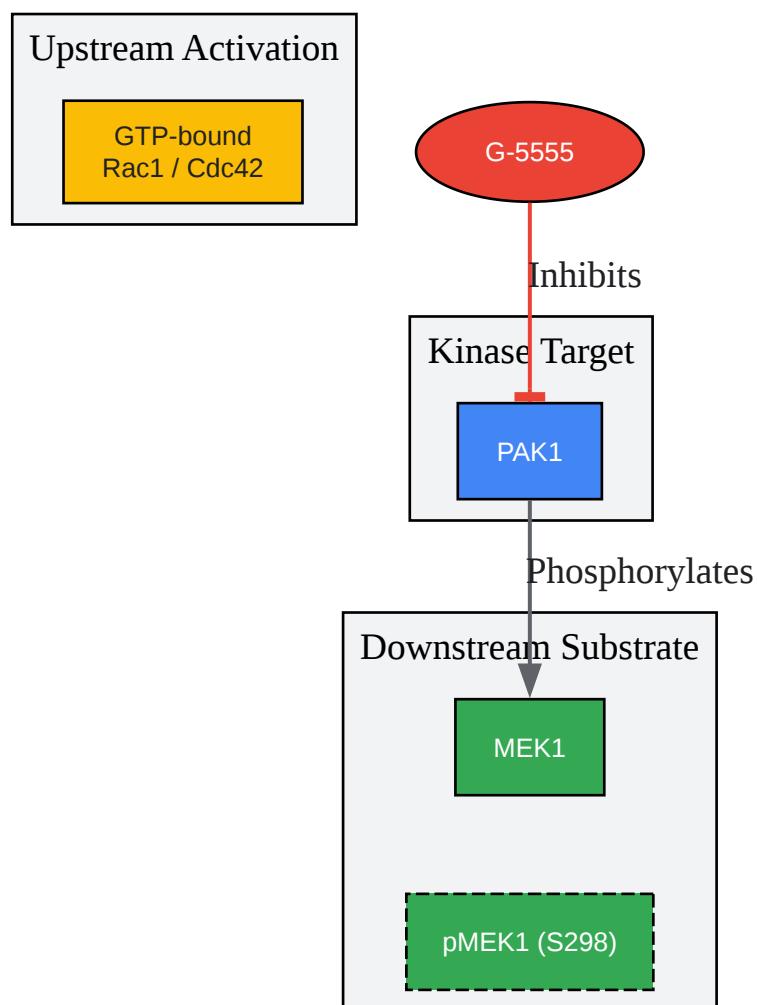
- Detection: Following treatment, cell lysates were prepared, and the levels of phosphorylated MEK1 (pMEK S298) and total MEK1 were quantified using a sensitive immunoassay, such as ELISA or Western Blot.
- Analysis: The ratio of pMEK to total MEK was calculated, and the IC<sub>50</sub> value was determined by plotting the percentage of inhibition of MEK1 phosphorylation against the **G-5555** concentration.

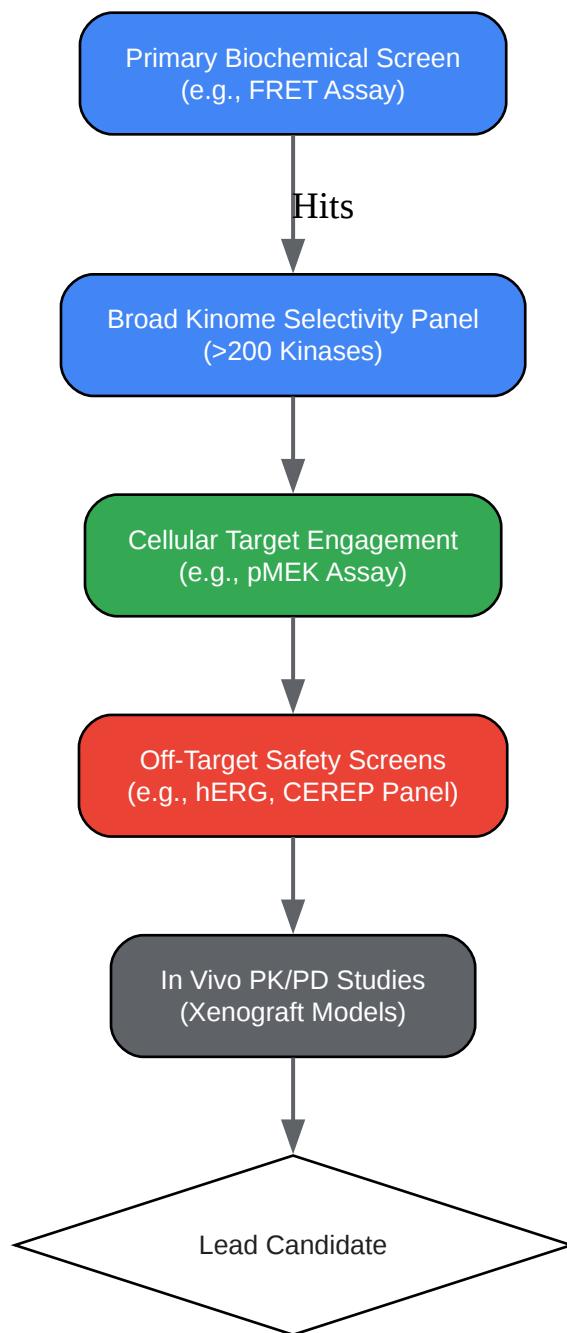
## hERG Channel Activity Assay

- Objective: To assess the potential for off-target effects on the hERG potassium channel, which is associated with cardiac arrhythmia.
- Methodology: A patch-clamp electrophysiology assay was performed.<sup>[4][5]</sup>
  - System: Whole-cell patch-clamp recordings were performed on cells stably expressing the hERG channel.
  - Procedure: Cells were exposed to **G-5555** at a high concentration (e.g., 10 μM).
  - Detection: The hERG channel current was measured before and after the application of the compound.
  - Analysis: The percentage of inhibition of the hERG current was calculated to determine the IC<sub>50</sub>, which for **G-5555** was found to be greater than 10 μM, indicating a low risk of this off-target effect.<sup>[4][5]</sup>

## Signaling Pathway and Mechanism of Action

**G-5555** functions as an ATP-competitive inhibitor of Group I PAKs. These kinases are activated by small GTPases, Rac1 and Cdc42, and act as key effectors in multiple signaling cascades. One well-characterized downstream substrate of PAK1 is MEK1, a component of the MAPK/ERK pathway. By inhibiting PAK1, **G-5555** prevents the phosphorylation of MEK1 at S298, thereby modulating downstream signaling involved in cell growth and survival.<sup>[5]</sup>





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